An In-depth Technical Guide to 2'-Deoxy-5-methyl-isocytidine: Structure, Properties, and Applications
An In-depth Technical Guide to 2'-Deoxy-5-methyl-isocytidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2'-Deoxy-5-methyl-isocytidine (d5mIC), a synthetic nucleoside analog that has garnered significant interest in the fields of molecular biology, diagnostics, and therapeutics. We will delve into its unique chemical structure and biophysical properties, which distinguish it from its canonical and other modified counterparts. This guide will further explore its pivotal role in the expansion of the genetic alphabet, its synthesis, and its diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: Expanding the Genetic Code
Nature's genetic alphabet is elegantly simple, relying on the specific hydrogen bonding between two base pairs: adenine-thymine (A-T) and guanine-cytosine (G-C). However, the quest to expand this four-letter code has led to the design and synthesis of unnatural base pairs. A prominent example of this is the isoguanosine (isoG) and 2'-Deoxy-5-methyl-isocytidine (d5mIC) pair.[1] This synthetic pair forms a stable three-hydrogen-bond interaction, orthogonal to the natural A-T and G-C pairs, thereby enabling the creation of a six-letter genetic alphabet.[1] This expansion opens up new avenues for molecular recognition, diagnostics, and the site-specific incorporation of novel functionalities into DNA.
Molecular Structure and Physicochemical Properties
Chemical Structure
2'-Deoxy-5-methyl-isocytidine is a pyrimidine nucleoside analog.[2] Its structure consists of a 2-deoxyribose sugar linked to a 5-methyl-isocytosine base. The systematic IUPAC name for its triphosphate form is [[(2R,3S,5R)-5-(2-amino-5-methyl-4-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.[]
A key structural feature of d5mIC is the arrangement of its hydrogen bond donors and acceptors, which is distinct from the canonical deoxycytidine. This unique arrangement allows it to specifically pair with isoguanosine (isoG) through three hydrogen bonds, mirroring the stability of the natural G-C pair.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2'-Deoxy-5-methyl-isocytidine and its triphosphate form is presented below.
| Property | 2'-Deoxy-5-methyl-isocytidine | 2'-Deoxy-5-methyl-isocytidine Triphosphate |
| Molecular Formula | C10H15N3O4[4][5] | C10H18N3O13P3[] |
| Molecular Weight | 241.2 g/mol [4] | 481.18 g/mol [] |
| CAS Number | 838-07-3[4] | 139157-80-5[] |
| Appearance | White to Almost white powder to crystal[6] | Not specified |
| Solubility | Soluble in DMF, DMSO, and PBS (pH 7.2)[7] | Not specified |
| Storage Condition | -20°C[4] | Not specified |
Structural Conformation
X-ray crystallography studies have revealed that in its solid state, the N-glycosidic bond of 2'-Deoxy-5-methylisocytidine adopts a syn conformation.[5] The 2-deoxyribofuranose moiety exhibits an unusual (O)T(1) sugar pucker.[5] The orientation of the exocyclic C4'-C5' bond is +sc (+gauche).[5]
Chemical Synthesis and Stability
Synthesis of 2'-Deoxy-5-methyl-isocytidine
The synthesis of 2'-Deoxy-5-methyl-isocytidine and its derivatives can be achieved through various chemical routes. One common approach involves the modification of pre-existing nucleosides. For instance, a divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides, including 5-methyl-2'-deoxycytidine, can be accomplished via 5-iodo-2'-deoxyuridine.[8] Another method describes the synthesis of 5-methyl-2'-deoxycytidine from thymidine.[9]
The synthesis of the triphosphate form (d5mIC-TP), which is essential for its enzymatic incorporation into DNA, typically involves enzymatic or chemical phosphorylation of the parent nucleoside.
Chemical Stability
The chemical stability of d5mIC is a critical consideration, particularly during the automated solid-phase synthesis of oligonucleotides.[1] Early studies raised concerns about the degradation of isocytidine derivatives under the conditions used for DNA synthesis and deprotection.[1][2]
However, a detailed investigation into the stability of 2'-deoxy-5-methylisocytidine revealed that while a small amount of hydrolytic deamination (approximately 0.5%) occurs under standard deprotection conditions, significant depyrimidination (cleavage of the glycosylic bond) is not observed, even with extended incubation times.[2] This finding is in contrast to earlier studies on monomeric nucleosides and highlights the importance of evaluating stability within the context of an oligonucleotide.[1][2] Despite its improved stability profile compared to other isocytidine derivatives, its intrinsic chemical instability can make the synthesis of oligonucleotides containing this modification expensive.[10]
Biochemical Properties and the Expanded Genetic Alphabet
Unnatural Base Pairing
The cornerstone of d5mIC's utility lies in its ability to form a specific and stable base pair with 2'-deoxyisoguanosine (isoG).[1] This pairing is orthogonal to the natural Watson-Crick base pairs, meaning d5mIC does not pair with guanine or adenine, and isoG does not pair with cytosine or thymine. This orthogonality is crucial for the independent functioning of the third base pair within a DNA duplex.
Figure 1: A diagram illustrating the hydrogen bonding of natural and the unnatural isoG-d5mIC base pairs.
Enzymatic Incorporation
For the expanded genetic alphabet to be functional in biological systems, the triphosphate form of d5mIC (d5mIC-TP) must be efficiently and faithfully incorporated into a growing DNA strand by DNA polymerases.[] Studies have shown that various DNA polymerases can utilize d5mIC-TP as a substrate during PCR and in vitro DNA synthesis, allowing for the generation of DNA molecules containing this modified nucleotide.[] This enzymatic incorporation follows the rules of Watson-Crick-like base pairing, where d5mIC is specifically incorporated opposite isoG in the template strand.[11]
Applications in Research and Development
The unique properties of 2'-Deoxy-5-methyl-isocytidine have led to its application in a variety of molecular biology and biochemical contexts.
High-Resolution DNA Sequencing and Methylation Analysis
The triphosphate form, d5mIC-TP, is employed in high-resolution DNA sequencing techniques to map methylation patterns across genomes.[] By incorporating this modified nucleotide, researchers can more accurately identify methylation sites, providing valuable insights into epigenetic regulation and its impact on gene expression.[]
DNA-Protein Interaction Studies
d5mIC-TP is used to investigate the influence of DNA methylation on protein binding.[] By synthesizing DNA with specific methylation patterns using this analog, scientists can study how methylation affects the interaction of transcription factors, chromatin remodelers, and other DNA-binding proteins.[]
Expanding the Genetic Alphabet for Diagnostics
The use of the d5mIC-isoG base pair has been leveraged in diagnostic assays.[] For instance, the Aries® Flu A/B & RSV Assay utilizes this extended genetic alphabet to amplify and detect nucleic acid sequences from influenza and respiratory syncytial viruses.[] The principle is that the isobases will only pair with each other and not with the natural nucleotides, which can reduce background signals and improve assay specificity.[1]
Therapeutic Potential
As a nucleoside analog, 2'-Deoxy-5-methyl-isocytidine and related compounds have been explored for their therapeutic potential.[12] Nucleoside analogs can exhibit antitumor activity by inhibiting DNA synthesis or inducing apoptosis.[12] Furthermore, oligonucleotides containing 5-methyl deoxycytidine modifications have been investigated as potential therapeutics to induce epigenetic changes.[13] These modifications can also reduce the immunogenicity of therapeutic oligonucleotides.[13]
Experimental Protocols
Enzymatic Incorporation of d5mIC-TP via PCR
Objective: To synthesize a DNA fragment containing 2'-Deoxy-5-methyl-isocytidine at specific positions.
Materials:
-
DNA template containing isoG at desired incorporation sites.
-
Forward and reverse primers.
-
A thermostable DNA polymerase tolerant of modified nucleotides (e.g., Vent (exo-)).
-
dNTP mix (dATP, dGTP, dCTP, dTTP).
-
2'-Deoxy-5-methyl-isocytidine triphosphate (d5mIC-TP).
-
PCR buffer.
-
Nuclease-free water.
Protocol:
-
Set up the PCR reaction on ice. For a 50 µL reaction, combine:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTP mix
-
1 µL 10 mM d5mIC-TP
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
X µL DNA Template (1-10 ng)
-
1 µL DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Gently mix the components and centrifuge briefly.
-
Perform PCR using the following cycling conditions (to be optimized based on primers and template):
-
Initial Denaturation: 95°C for 2 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute/kb.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment.
-
Purify the PCR product using a standard kit for downstream applications.
Figure 2: Workflow for the enzymatic incorporation of d5mIC-TP into a DNA fragment via PCR.
Quantification of 5-Methyl-2'-deoxycytidine in Genomic DNA by HPLC-UV
Objective: To determine the percentage of 5-methyl-2'-deoxycytidine (a related, naturally occurring modified nucleoside) in a genomic DNA sample. A similar principle can be adapted for the analysis of d5mIC-containing oligonucleotides.[14]
Materials:
-
Genomic DNA sample.
-
Enzymatic hydrolysis mix (e.g., endonuclease, 5'-exonuclease, 3'-nucleotidase).[14]
-
Authentic standards of 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5-mC).
-
HPLC system with a UV detector and a reverse-phase C18 column.
-
Mobile phase (to be optimized, e.g., aqueous buffer with a methanol gradient).
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA using a preferred method. Treat with RNase to remove RNA contamination.[14]
-
Enzymatic Hydrolysis: Digest 10-20 µg of DNA to single nucleosides using an optimized enzymatic cocktail.[14]
-
Standard Curve Preparation: Prepare a series of dilutions of dC and 5-mC standards to generate calibration curves.
-
HPLC Analysis:
-
Inject the hydrolyzed DNA sample and the standards onto the HPLC system.
-
Separate the nucleosides using an appropriate gradient.
-
Detect the nucleosides by UV absorbance (e.g., at 280 nm).[7]
-
-
Quantification:
-
Identify the peaks for dC and 5-mC in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the amount of dC and 5-mC in the sample using the calibration curves.
-
Calculate the percentage of 5-mC as: (%5-mC) = [moles of 5-mC / (moles of 5-mC + moles of dC)] x 100.
-
Conclusion
2'-Deoxy-5-methyl-isocytidine stands out as a powerful tool in chemical biology and biotechnology. Its ability to form a stable and specific base pair with isoguanosine has been instrumental in the development of an expanded genetic alphabet. This has profound implications for the development of more specific diagnostic assays and for fundamental research into DNA structure and recognition. While challenges related to its chemical stability and the cost of synthesis remain, ongoing research continues to refine its use and explore new applications. For researchers and drug development professionals, a thorough understanding of the structure, properties, and handling of d5mIC is essential for harnessing its full potential in creating novel molecular tools and therapeutics.
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